molecular formula C7H8Cl2N2S B1382230 1,3-Benzothiazol-6-amine dihydrochloride CAS No. 1803581-49-8

1,3-Benzothiazol-6-amine dihydrochloride

Cat. No.: B1382230
CAS No.: 1803581-49-8
M. Wt: 223.12 g/mol
InChI Key: YEHALQFTFXVVCS-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-6-amine dihydrochloride is a chemical compound with the molecular formula C7H6N2S.2HCl. It is a derivative of benzothiazole, an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 1,3-Benzothiazol-6-amine dihydrochloride, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHALQFTFXVVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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